molecular formula C14H20N2O B14218736 1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole CAS No. 824427-48-7

1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole

Cat. No.: B14218736
CAS No.: 824427-48-7
M. Wt: 232.32 g/mol
InChI Key: MGYGRLBMVHHQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutylamine and 6-methoxy-1h-benzimidazole.

    Condensation Reaction: The primary step involves a condensation reaction between 3,3-dimethylbutylamine and 6-methoxy-1h-benzimidazole under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea: A compound with similar structural features and biological activities.

    1-Chloro-3,3-dimethylbutane: An important intermediate used in organic synthesis and pharmaceuticals.

Uniqueness

1-(3,3-Dimethylbutyl)-6-methoxy-1h-benzimidazole is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

824427-48-7

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)-6-methoxybenzimidazole

InChI

InChI=1S/C14H20N2O/c1-14(2,3)7-8-16-10-15-12-6-5-11(17-4)9-13(12)16/h5-6,9-10H,7-8H2,1-4H3

InChI Key

MGYGRLBMVHHQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=NC2=C1C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.